2-[(Diphenylacetyl)amino]benzamide

Regioisomerism Hydrogen-bonding Conformational analysis

Secure the ortho-substituted 2-[(Diphenylacetyl)amino]benzamide scaffold—a privileged chemotype for FPR2/ALX agonism and VGSC modulation. Its ortho-benzamide motif creates a pre-organized hydrogen-bonding network absent in meta/para regioisomers, delivering a distinct selectivity profile. With a clean, unsubstituted benzamide ring (MW 330.4), this compound provides an ideal baseline for SAR exploration. Avoid confounding biological results by procuring the correct regioisomer.

Molecular Formula C21H18N2O2
Molecular Weight 330.4g/mol
Cat. No. B400797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diphenylacetyl)amino]benzamide
Molecular FormulaC21H18N2O2
Molecular Weight330.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C21H18N2O2/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)
InChIKeyZDNHADWQAWCRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Diphenylacetyl)amino]benzamide – Procurement-Relevant Structural and Physicochemical Baseline for Research Sourcing


2-[(Diphenylacetyl)amino]benzamide (IUPAC: 2-[(2,2-diphenylacetyl)amino]benzamide; molecular formula C21H18N2O2; molecular weight 330.4 g/mol) is a synthetic ortho-substituted diphenylacetamido-benzamide derivative supplied primarily for medicinal chemistry and chemical biology research . The compound features a diphenylacetyl group linked via an amide bond to the 2-amino position of a benzamide core, placing it within the diphenylacetyl-amino-benzamide scaffold class—a privileged chemotype associated with formyl peptide receptor 2 (FPR2/ALX) agonism and voltage-gated sodium channel (VGSC) modulation hypotheses . Its canonical SMILES is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N, and it bears the InChI Key ZDNHADWQAWCRBX-UHFFFAOYSA-N . Typical commercial purity specification is 95% .

Why 2-[(Diphenylacetyl)amino]benzamide Cannot Be Generically Substituted by Its Regioisomers or N-Alkylated Analogs


Substituting 2-[(Diphenylacetyl)amino]benzamide with its meta-substituted regioisomer (3-[(diphenylacetyl)amino]benzamide) or N-functionalized analogs (e.g., 2-[(diphenylacetyl)amino]-N-phenylbenzamide) introduces changes in hydrogen-bonding geometry, molecular planarity, and steric bulk that fundamentally alter target engagement profiles . The ortho-aminobenzamide substructure creates an intramolecular hydrogen-bonding network between the 2-amido NH and the ortho-carboxamide group, a feature absent in the 3- and 4-substituted regioisomers . This spatial arrangement dictates the conformational preference of the benzamide moiety and directly impacts the compound's capacity to serve as a bidentate hydrogen-bond donor/acceptor in host-guest chemistry or protein-ligand interactions . Moreover, the benzamide head group's substitution pattern is a critical determinant of selectivity between closely related receptors such as FPR2 versus FPR1; the ortho-substitution pattern is reported to confer a distinct selectivity profile compared to para-substituted analogs . Procurement of the incorrect regioisomer or N-substituted analog therefore carries the risk of obtaining a compound with entirely divergent biological or supramolecular properties.

Quantitative Differentiation Evidence: 2-[(Diphenylacetyl)amino]benzamide Versus Closest Analogs and In-Class Comparators


Regioisomeric Differentiation: Ortho (2-) Versus Meta (3-) Substituted Diphenylacetyl-Benzamide – Hydrogen-Bond Donor Topology and Conformational Implications

The target compound, 2-[(diphenylacetyl)amino]benzamide, bears the diphenylacetamido substituent at the ortho (2-) position of the benzamide ring, whereas the commercially available analog 3-[(diphenylacetyl)amino]benzamide carries the identical substituent at the meta (3-) position . Both compounds share the identical molecular formula (C21H18N2O2) and molecular weight (330.4 g/mol), yet the ortho-substitution pattern in the target compound enables proximal positioning of the diphenylacetamido NH and the ortho-carboxamide (CONH2) group, facilitating intramolecular hydrogen-bond formation and a bidentate hydrogen-bond donor topology . In contrast, the meta-substituted regioisomer lacks this proximal arrangement and presents a distinct spatial orientation of hydrogen-bond donor/acceptor sites . For FPR2-targeting scaffold applications, ortho-substitution on the benzamide ring is reported to alter receptor binding geometry relative to para-substituted analogs, though direct quantitative FPR2 potency data for this specific compound is not yet reported in peer-reviewed literature .

Regioisomerism Hydrogen-bonding Conformational analysis Supramolecular chemistry

Molecular Weight and Physicochemical Differentiation: 2-[(Diphenylacetyl)amino]benzamide Versus N-Phenyl and N-Pyridinylmethyl Analogs

The target compound (MW 330.4 g/mol, C21H18N2O2) is the simplest member of the ortho-diphenylacetamido-benzamide series, bearing a primary benzamide group (CONH2) at the ortho position . In contrast, the N-phenyl analog, 2-[(diphenylacetyl)amino]-N-phenylbenzamide (MW 406.5 g/mol, C27H22N2O2), carries an additional phenyl group on the benzamide nitrogen, increasing molecular weight by 76.1 Da (23% increase) and adding significant lipophilicity . Similarly, the N-(3-pyridinylmethyl) analog, 2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide (MW 421.5 g/mol, C27H23N3O2), adds 91.1 Da (28% increase) and introduces a basic pyridine nitrogen . The lower molecular weight of the target compound predicts higher aqueous solubility, greater membrane permeability, and improved CNS penetration potential based on Lipinski's Rule of Five considerations, though experimental logP/logD data are not available for direct comparison [1]. The primary benzamide CONH2 group provides two hydrogen-bond donors (HBD), whereas the N-phenyl analog provides only one HBD—a difference that meaningfully impacts hydrogen-bonding capacity in both biological and supramolecular contexts .

Molecular weight Lipophilicity Physicochemical properties Permeability

Scaffold Classification: Diphenylacetyl-Amino-Benzamide as a Privileged Chemotype for FPR2/ALX Agonism with Documented In-Class Potency Benchmarks

The diphenylacetyl-amino-benzamide scaffold to which 2-[(diphenylacetyl)amino]benzamide belongs is recognized as a privileged chemotype for formyl peptide receptor 2 (FPR2/ALX) agonism . Within this scaffold family, the diphenylacetyl moiety provides lipophilicity for docking into the hydrophobic orthosteric pocket of FPR2, while the benzamide head group dictates selectivity against the related receptor FPR1 . Literature-derived potency benchmarks for in-class diphenylacetyl-benzamide compounds report FPR2 EC50 values in the ~200 nM range with >100-fold selectivity over FPR1, while optimized ureidopropanamide derivatives within the same scaffold class achieve FPR2 EC50 values of ~40 nM . Separately, in silico and chromatographic studies of structurally related diphenylacetamide derivatives have established quantitative lipophilicity (chromatographic retention parameters) and drug-likeness scores, providing a framework for predicting the biological profile of the target compound [1]. No direct FPR2 potency data (EC50, IC50, or Ki) are available for 2-[(diphenylacetyl)amino]benzamide itself in peer-reviewed literature; the scaffold-level data are provided as the best available in-class potency context .

FPR2/ALX agonism Privileged scaffold Resolution pharmacology Inflammation

Hydrogen-Bond Donor/Acceptor Profile: 2-[(Diphenylacetyl)amino]benzamide Versus Ameltolide (4-Aminobenzamide Anticonvulsant) – Mechanistic Scaffold Differentiation

2-[(Diphenylacetyl)amino]benzamide contains a diphenylacetamido substituent at the 2-position of benzamide, yielding three hydrogen-bond donors (one diphenylacetamido NH plus two benzamide NH2 protons) and two hydrogen-bond acceptors (two carbonyl oxygens) . This HBD/HBA profile differs fundamentally from that of Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide; LY201116), a clinically investigated 4-aminobenzamide anticonvulsant that also contains three HBDs but presents them in a para-aminobenzamide arrangement with a dimethylphenyl N-substituent [1]. The para-aminobenzamide motif of Ameltolide has been directly linked to VGSC modulation with established in vivo anticonvulsant efficacy (ED50 values in rodent seizure models), and the diphenylacetyl-amino-benzamide scaffold has been hypothesized, via SAR extrapolation, to share this VGSC-modulating mechanism . However, the ortho-substitution pattern of the target compound creates a distinct conformational constraint not present in Ameltolide's para-substituted architecture, potentially altering both sodium channel binding kinetics and off-target receptor interactions . No direct comparative electrophysiology or in vivo efficacy data exist for the two compounds.

Hydrogen-bonding Anticonvulsant Sodium channel modulation Benzamide scaffold comparison

Purity Specification: 95% Standard Purity for Reproducible Research-Grade Applications

2-[(Diphenylacetyl)amino]benzamide is commercially supplied with a standard purity of 95%, as specified in the vendor technical datasheet . This purity level is consistent with research-grade small-molecule chemical standards for medicinal chemistry and chemical biology applications . The compound is provided with full structural characterization including IUPAC name, molecular formula (C21H18N2O2), molecular weight (330.4 g/mol), InChI, InChI Key (ZDNHADWQAWCRBX-UHFFFAOYSA-N), SMILES, and Canonical SMILES . This specification is identical to that provided for the meta-substituted regioisomer (3-[(diphenylacetyl)amino]benzamide, also 95% purity) and the N-phenyl analog (95% purity), meaning that regioisomer identity verification (e.g., by NMR or HPLC retention time comparison) rather than purity level is the critical procurement discriminator among in-class compounds .

Purity specification Quality control Research-grade chemical Reproducibility

High-Value Application Scenarios for 2-[(Diphenylacetyl)amino]benzamide Based on Quantitative Differentiation Evidence


FPR2/ALX Agonist Lead Optimization Programs Requiring an Ortho-Substituted Benzamide SAR Starting Point

For medicinal chemistry teams pursuing formyl peptide receptor 2 (FPR2/ALX) agonists for resolution pharmacology applications, 2-[(diphenylacetyl)amino]benzamide provides a structurally defined, unsubstituted ortho-benzamide starting scaffold. As documented in the scaffold SAR analysis, the diphenylacetyl group targets the hydrophobic orthosteric pocket of FPR2 while the benzamide head group determines FPR2 vs. FPR1 selectivity . The ortho-substitution pattern offers a distinct conformational profile compared to para-substituted analogs, and the absence of additional substituents on the benzamide ring provides a clean baseline for systematic structure-activity relationship exploration . In-class benchmarks indicate that optimized diphenylacetyl-benzamide derivatives achieve FPR2 EC50 values in the ~40–200 nM range with FPR1 selectivity exceeding 100-fold .

Voltage-Gated Sodium Channel (VGSC) Modulator Hypothesis Testing with a Diphenylacetyl-Containing Benzamide Chemotype

The diphenylacetyl-amino-benzamide scaffold has been hypothesized, via established SAR of structurally related anticonvulsant benzamides, to modulate voltage-gated sodium channels (VGSCs) by stabilizing the inactivated state . Unlike the clinically investigated para-aminobenzamide anticonvulsant Ameltolide, which positions its amine substituent at the 4-position, 2-[(diphenylacetyl)amino]benzamide presents the diphenylacetamido group at the ortho position, creating a topologically distinct presentation of hydrogen-bond donors to the sodium channel binding site [1]. This makes the compound a valuable tool for comparative electrophysiology studies (whole-cell patch-clamp) designed to probe how benzamide substitution topology affects VGSC binding kinetics and state-dependent block .

Supramolecular Host-Guest Chemistry Leveraging Bidentate Hydrogen-Bond Donor Topology

The ortho-substitution pattern of 2-[(diphenylacetyl)amino]benzamide generates a bidentate hydrogen-bond donor motif (diphenylacetamido NH plus ortho-benzamide CONH2) that is structurally pre-organized for binding complementary hydrogen-bond acceptor guests . Similar diamide-type structures have been employed as precursors in host-guest chemistry for constructing larger, more complex molecular assemblies that facilitate the binding of specific species through hydrogen-bonding interactions . The bulky diphenylacetyl group provides additional hydrophobic surface area for van der Waals contacts, complementing the polar hydrogen-bonding interactions, while the lower molecular weight (330.4 g/mol) compared to N-substituted analogs facilitates crystallization and structural characterization .

Fragment-Based Drug Discovery (FBDD) Requiring a Low-MW, High-HBD Benzamide Fragment

With a molecular weight of 330.4 g/mol, three hydrogen-bond donors, and two hydrogen-bond acceptors, 2-[(diphenylacetyl)amino]benzamide sits at the upper boundary of fragment-like chemical space and is approximately 23–28% lower in molecular weight than its N-phenyl and N-pyridinylmethyl analogs . This relatively compact size, combined with the conformational constraint imposed by ortho-substitution, makes it suitable as a fragment for structure-based drug design campaigns, where its hydrogen-bond donor/acceptor profile can be exploited for initial binding-site anchoring before fragment growing or linking strategies are employed [1]. The compound's scaffold membership in the FPR2-targeting privileged chemotype class further supports its prioritization for fragment screens targeting this receptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Diphenylacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.